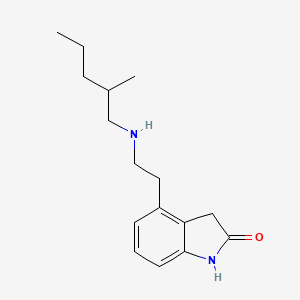
Pyridine, 1-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1-sulfide is an organic compound that contains a pyridine ring bonded to a sulfur atom. It is a heterocyclic aromatic compound, which means it has a ring structure that includes atoms of at least two different elements. This compound is known for its distinctive chemical properties and its applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine, 1-sulfide can be synthesized through several methods. One common method involves the reaction of pyridine with sulfur or sulfur-containing compounds. For example, pyridine can react with sulfur dichloride (SCl2) under controlled conditions to form pyridine sulfide. Another method involves the use of sulfur monochloride (S2Cl2) as a reagent.
Industrial Production Methods
In industrial settings, pyridine sulfide is often produced through large-scale chemical reactions that involve the use of pyridine and sulfur compounds. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1-sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine sulfoxide or pyridine sulfone, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of pyridine sulfide can lead to the formation of pyridine and hydrogen sulfide.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine sulfoxide, pyridine sulfone.
Reduction: Pyridine, hydrogen sulfide.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 1-sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some pyridine sulfide compounds are investigated for their potential use as pharmaceuticals.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine sulfide involves its interaction with various molecular targets and pathways. For example, in biological systems, pyridine sulfide can interact with enzymes and proteins, leading to changes in their activity. The sulfur atom in pyridine sulfide can form bonds with metal ions, which can affect the function of metalloproteins and other metal-containing biomolecules.
Comparison with Similar Compounds
Pyridine, 1-sulfide can be compared with other similar compounds, such as:
Pyridine: Pyridine itself is a basic heterocyclic compound with a nitrogen atom in the ring. This compound differs by having a sulfur atom bonded to the ring.
Pyridine sulfoxide: This compound is an oxidized form of pyridine sulfide, where the sulfur atom is bonded to an oxygen atom.
Pyridine sulfone: Another oxidized form, where the sulfur atom is bonded to two oxygen atoms.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. The presence of both nitrogen and sulfur atoms in the ring allows it to participate in a variety of chemical reactions and interact with different molecular targets.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent and building block in organic synthesis, as well as a subject of interest in biological and medicinal research.
Properties
CAS No. |
115974-66-8 |
|---|---|
Molecular Formula |
C5H5NS |
Molecular Weight |
111.162 |
IUPAC Name |
1-sulfidopyridin-1-ium |
InChI |
InChI=1S/C5H5NS/c7-6-4-2-1-3-5-6/h1-5H |
InChI Key |
YWSPNEMTARSIKW-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)[S-] |
Synonyms |
Pyridine, 1-sulfide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
